
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol
Descripción general
Descripción
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's disease. It was first discovered by researchers at the Salk Institute for Biological Studies in La Jolla, California.
Mecanismo De Acción
The exact mechanism of action of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol is not fully understood. However, it has been shown to increase levels of a protein called ATP synthase in the mitochondria of neurons. ATP synthase is important for energy production in cells, and its increase may help to improve neuronal function and protect against neurodegeneration.
Biochemical and Physiological Effects:
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of new neurons in the hippocampus, a region of the brain important for learning and memory. Additionally, (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has been found to reduce inflammation and oxidative stress, both of which are implicated in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol is that it has been shown to be well-tolerated in animal studies, with no significant side effects reported. Additionally, (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has been found to cross the blood-brain barrier, making it a potentially effective treatment for neurodegenerative diseases. However, one limitation of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol. One area of interest is the development of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol derivatives that may have even greater therapeutic potential. Additionally, researchers may investigate the effects of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol on other neurodegenerative diseases, such as Parkinson's disease. Finally, further research may be done to elucidate the exact mechanism of action of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol, which could help to optimize its therapeutic effects.
Aplicaciones Científicas De Investigación
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has been extensively studied for its potential therapeutic effects on neurodegenerative diseases. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has been shown to have neuroprotective effects, protecting neurons from damage and death.
Propiedades
IUPAC Name |
4-[(5-aminopyridin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-1-6-11(13-7-8)14-9-2-4-10(15)5-3-9/h1,6-7,9-10,15H,2-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJLVIOGQMEMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239656 | |
| Record name | trans-4-[(5-Amino-2-pyridinyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol | |
CAS RN |
1233955-56-0 | |
| Record name | trans-4-[(5-Amino-2-pyridinyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



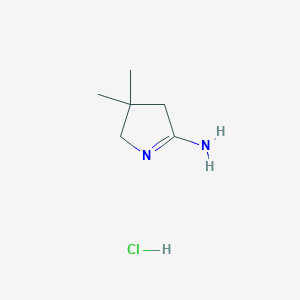

![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)
![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)

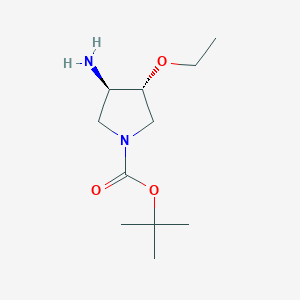

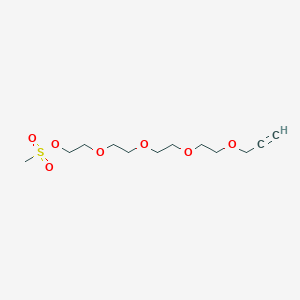

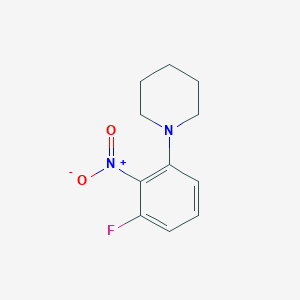
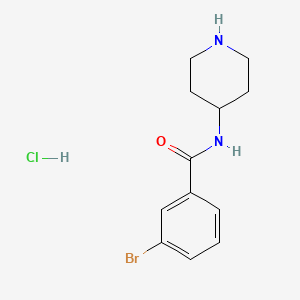
![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)
![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)